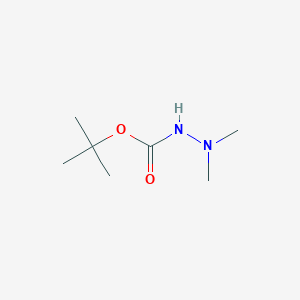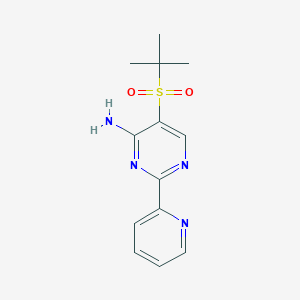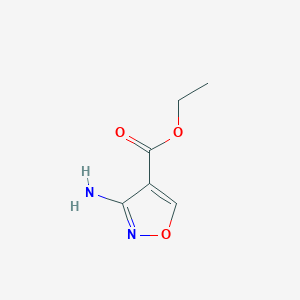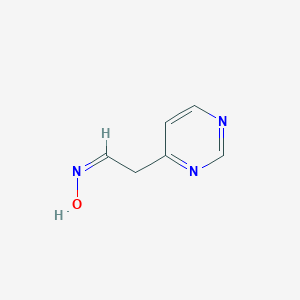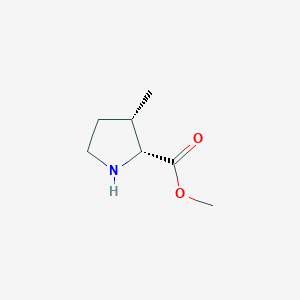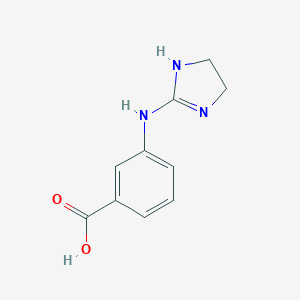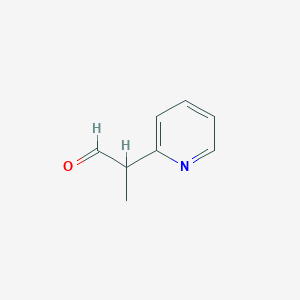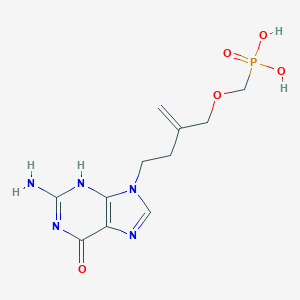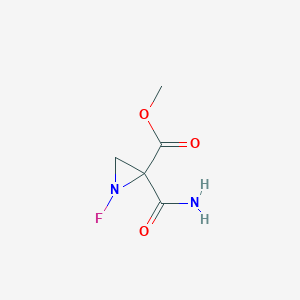![molecular formula C8H12N4O B066087 N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide CAS No. 160205-16-3](/img/structure/B66087.png)
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide, also known as DT-010, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been found to have a unique mechanism of action. In
Mécanisme D'action
The exact mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide is not fully understood, but it is thought to act on the GABAergic system. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, as well as inhibit the activity of acetylcholinesterase. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its mechanism of action and physiological effects have been well-studied. It has potential applications in a variety of fields, particularly in neuroscience research. However, there are also some limitations to using N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide in lab experiments. Its effects may vary depending on the species and strain of animal used, and more research is needed to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its neuroprotective effects and to determine its potential as a therapeutic agent. Another area of interest is its anxiolytic and antidepressant effects, and its potential as a treatment for anxiety and depression. Finally, more research is needed to fully understand the mechanism of action of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide and its effects on the GABAergic system and acetylcholinesterase.
Méthodes De Synthèse
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with hydrazine hydrate. Another method involves the reaction of 3,5-dimethylpyrazole with ethyl isocyanate, followed by treatment with thiosemicarbazide. The yield of N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide using these methods is typically around 50-70%.
Applications De Recherche Scientifique
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
Numéro CAS |
160205-16-3 |
|---|---|
Nom du produit |
N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
N,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-5-10-11-7-4-3-6(12(5)7)8(13)9-2/h6H,3-4H2,1-2H3,(H,9,13) |
Clé InChI |
OILWXMIIXSYHFO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C(CC2)C(=O)NC |
SMILES canonique |
CC1=NN=C2N1C(CC2)C(=O)NC |
Synonymes |
5H-Pyrrolo[2,1-c]-1,2,4-triazole-5-carboxamide,6,7-dihydro-N,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



